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Introduction
Tris(phenylthio)methane, (PhS)₃CH, is a versatile reagent in organic synthesis, primarily

utilized as a masked formyl group equivalent. Its synthetic utility stems from the ability of the

central carbon atom to act as either a nucleophilic or an electrophilic formyl synthon upon

appropriate activation. The three phenylthio groups stabilize an adjacent carbanion, allowing for

deprotonation to form tris(phenylthio)methyllithium, a potent nucleophile. Conversely, in the

presence of a Lewis acid, tris(phenylthio)methane can act as an electrophilic formylating

agent. These dual reactivities make it a valuable tool for the introduction of a formyl group or its

protected equivalent in a variety of molecular scaffolds, finding applications in the synthesis of

aldehydes, ketones, and heterocyclic systems. This document provides detailed application

notes and experimental protocols for the use of tris(phenylthio)methane as a formylating

reagent.
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Property Value

Molecular Formula C₁₉H₁₆S₃

Molecular Weight 340.53 g/mol

Appearance Off-white to pale yellow solid

Melting Point 39-41 °C

Solubility
Freely soluble in most organic solvents such as

THF, dichloromethane, and ether

Stability

Stable indefinitely if stored at ambient

temperatures in a tightly sealed container to

exclude moisture.[1]

Applications in Organic Synthesis
Tris(phenylthio)methane serves as a precursor to both nucleophilic and electrophilic formyl

synthons, enabling a range of synthetic transformations.

Nucleophilic Formylation via
Tris(phenylthio)methyllithium
The most common application of tris(phenylthio)methane is as a precursor to its lithiated

derivative, tris(phenylthio)methyllithium. This organolithium reagent acts as a nucleophilic

formyl anion equivalent, reacting with various electrophiles.

Reaction Scheme: (PhS)₃CH + n-BuLi → (PhS)₃CLi + BuH (PhS)₃CLi + E⁺ → (PhS)₃CE

(PhS)₃CE → R-CHO (after hydrolysis)

Tris(phenylthio)methyllithium reacts with primary and secondary alkyl halides to form the

corresponding trithioorthoformates, which can be subsequently hydrolyzed to aldehydes.

The reagent readily adds to aldehydes and ketones to furnish α-hydroxy trithioorthoformates,

which are precursors to α-hydroxy aldehydes. It also participates in 1,4-conjugate addition

reactions with α,β-unsaturated ketones and nitroalkenes.
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Quantitative Data for Nucleophilic Addition to Nitroalkenes:

Substrate
(Nitroalkene)

Product Yield (%) Reference

α-or-glycero-

nitroolefin

Diastereomerically

pure 1,2-adduct
82-90 [2]

Electrophilic Formylation of Aromatic Compounds
In the presence of a strong Lewis acid, tris(phenylthio)methane can act as an electrophilic

formylating agent for electron-rich aromatic and heteroaromatic compounds, such as indoles

and phenols. The Lewis acid activates the reagent, facilitating the cleavage of a C-S bond and

generating a reactive electrophile.

Reaction Scheme: Ar-H + (PhS)₃CH + Lewis Acid → Ar-CH(SPh)₂ + PhSH Ar-CH(SPh)₂ → Ar-

CHO (after hydrolysis)

Pictet-Spengler Reaction
Tris(phenylthio)methane can be employed in a variation of the Pictet-Spengler reaction for

the synthesis of 1-phenylthio-substituted tetrahydroisoquinolines.[3] In this reaction, it serves

as a carbonyl equivalent that reacts with a β-arylethylamine.

Experimental Protocols
Protocol 1: Generation of Tris(phenylthio)methyllithium
and Subsequent Nucleophilic Addition
This protocol describes the in-situ generation of tris(phenylthio)methyllithium and its reaction

with an electrophile, using the addition to a nitroalkene as an example.

Materials:

Tris(phenylthio)methane

n-Butyllithium (n-BuLi) in hexanes
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α-or-glycero-nitroolefin

Anhydrous Tetrahydrofuran (THF)

Anhydrous diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Standard laboratory glassware, syringes, and magnetic stirrer

Inert atmosphere (Nitrogen or Argon) setup

Procedure:

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a

thermometer, and a nitrogen/argon inlet is charged with tris(phenylthio)methane (1.0 eq).

Anhydrous THF is added via syringe, and the solution is cooled to -78 °C in a dry

ice/acetone bath.

n-Butyllithium (1.0 eq) is added dropwise via syringe while maintaining the temperature at

-78 °C. The formation of the lithiated species is typically indicated by a color change.

The solution is stirred at -78 °C for 30 minutes.

A solution of the α-or-glycero-nitroolefin (1.2 eq) in anhydrous THF is added dropwise to the

freshly prepared tris(phenylthio)methyllithium solution at -78 °C.

The reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates the

consumption of the starting material.

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78

°C.

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with

diethyl ether (3 x 20 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford the desired

1,2-adduct.

Protocol 2: Electrophilic Formylation of Indole
This protocol provides a general procedure for the Lewis acid-mediated formylation of an

electron-rich heterocycle like indole.

Materials:

Tris(phenylthio)methane

Indole

Titanium tetrachloride (TiCl₄) or other suitable Lewis acid

Anhydrous Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Standard laboratory glassware, syringes, and magnetic stirrer

Inert atmosphere (Nitrogen or Argon) setup

Procedure:

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a

nitrogen/argon inlet is charged with indole (1.0 eq) and tris(phenylthio)methane (1.1 eq).

Anhydrous DCM is added, and the solution is stirred until all solids dissolve.

The solution is cooled to 0 °C in an ice bath.

A solution of TiCl₄ (1.2 eq) in anhydrous DCM is added dropwise to the reaction mixture at 0

°C.
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The reaction is stirred at 0 °C to room temperature for 1-3 hours, monitoring the progress by

TLC.

Upon completion, the reaction is carefully quenched by the slow addition of saturated

aqueous NaHCO₃ solution.

The mixture is diluted with DCM and the layers are separated. The aqueous layer is

extracted with DCM (2 x 20 mL).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated.

The resulting crude dithioacetal is then subjected to hydrolysis (e.g., using a mercury(II) salt

or other methods) to yield the corresponding aldehyde.

The final product is purified by column chromatography.
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Caption: Workflow for Nucleophilic Formylation.
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Reagent Activation

Electrophilic Aromatic Substitution

Hydrolysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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